1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
Overview
Description
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4O and its molecular weight is 267.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Complexation-Induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including compounds similar to "1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride," shows that these molecules can undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes. This characteristic is significant for self-assembly processes and mimics peptide transitions, contributing to the understanding of molecular interactions and the development of new materials (Corbin et al., 2001).
Synthesis of 5-Formylcytosine Derivatives
The compound's reactivity has been explored in synthesizing 5-formylcytosine derivatives, highlighting its utility in creating nucleoside analogs and potentially impacting the study of nucleic acid chemistry and drug development (Jachak et al., 1993).
α-Ureidoalkylation Reactions
In a study on α-ureidoalkylation, the compound served as a precursor for synthesizing novel glycoluril derivatives. This research provides insights into reaction mechanisms and the synthesis of complex organic molecules, which can have applications in designing pharmaceuticals and new materials (Gazieva et al., 2009).
Generation of Structurally Diverse Libraries
Utilizing derivatives of "this compound" in alkylation and ring closure reactions has been instrumental in generating structurally diverse libraries of compounds. This methodology is crucial for drug discovery, providing a foundation for the development of novel therapeutics (Roman, 2013).
Heterocyclic Compound Formation
Studies have also focused on the reaction of phenyl(trichloromethyl)carbinol with substituted ureas, including compounds similar to "this compound," leading to the formation of various heterocyclic compounds. This research is pivotal for the synthesis of new molecules with potential applications in various industries, including pharmaceuticals and agrochemicals (Reeve & Coley, 1979).
Properties
IUPAC Name |
1-(3-aminophenyl)-3-(dimethylamino)urea;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-13(2)12-9(14)11-8-5-3-4-7(10)6-8;;/h3-6H,10H2,1-2H3,(H2,11,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNIXATEIMQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NC1=CC=CC(=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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